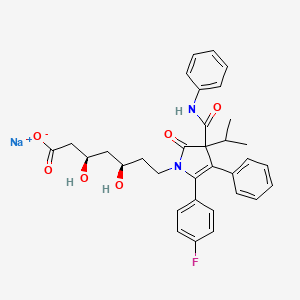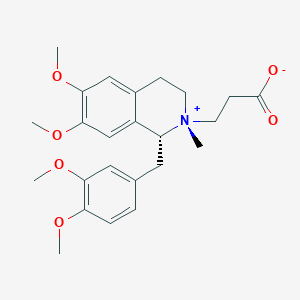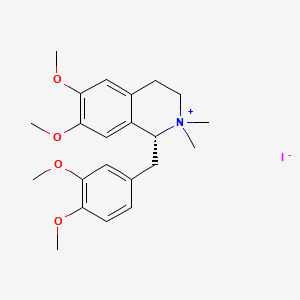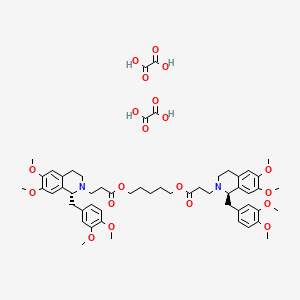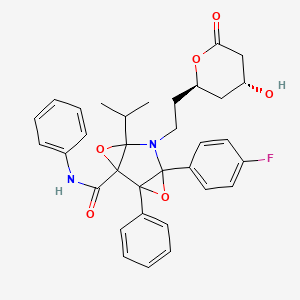
Impureté 1 du dronédarone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dronedarone Impurity 1, also known as N-[2-Butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide, is a process-related impurity of the antiarrhythmic drug dronedarone. Dronedarone is a benzofuran derivative used to manage atrial fibrillation and atrial flutter. The impurity is formed during the synthesis of dronedarone and is monitored to ensure the purity and safety of the final pharmaceutical product .
Applications De Recherche Scientifique
Dronedarone Impurity 1 is primarily used in scientific research to study the impurity profile of dronedarone. It is used as a reference standard in analytical methods to ensure the quality and safety of dronedarone in pharmaceutical formulations. Additionally, it is used in the development of new analytical techniques for impurity profiling and stability studies .
Mécanisme D'action
Target of Action
Dronedarone Impurity 1, also known as N-[2-Butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide , is a derivative of Dronedarone. Dronedarone is a multichannel blocker that works to control rhythm and rate in atrial fibrillation . It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors .
Biochemical Pathways
The biochemical pathways affected by Dronedarone Impurity 1 are expected to be similar to those of Dronedarone. Dronedarone’s multichannel blocking activity affects several biochemical pathways involved in cardiac rhythm regulation .
Pharmacokinetics
Dronedarone, the parent compound, is well absorbed after oral administration with an approximately 15% bioavailability due to extensive first-pass metabolism . The primary metabolic clearance pathway for Dronedarone is via the hepatic enzyme system (primarily cytochrome P450 3A4 [CYP3A4]); the half-life of Dronedarone is 27 to 31 hours .
Analyse Biochimique
Biochemical Properties
Dronedarone Impurity 1 interacts with various enzymes and proteins. The primary metabolic clearance pathway for Dronedarone, the parent compound of Dronedarone Impurity 1, is via the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . This suggests that Dronedarone Impurity 1 may also interact with this enzyme.
Cellular Effects
Dronedarone, the parent compound, has been shown to have cytotoxic effects in breast cancer cell lines
Molecular Mechanism
Dronedarone, the parent compound, inhibits multiple potassium currents, sodium currents, L-type calcium currents, and has an antiadrenergic effect
Temporal Effects in Laboratory Settings
Dronedarone, the parent compound, has a half-life of 27 to 31 hours , suggesting that Dronedarone Impurity 1 may also have a long half-life.
Metabolic Pathways
Dronedarone, the parent compound, is metabolized primarily by the hepatic enzyme system, particularly CYP3A4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dronedarone Impurity 1 involves several steps, starting with the reaction of 2-butyl-3-(4-hydroxybenzoyl)-5-benzofuran with 3-(butylamino)propyl chloride in the presence of a base. This reaction forms the intermediate, which is then treated with methanesulfonyl chloride to yield the final impurity .
Industrial Production Methods: In an industrial setting, the preparation of Dronedarone Impurity 1 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of other impurities. The process involves strict control of temperature, pH, and reaction time to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Dronedarone Impurity 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzofuran derivatives.
Comparaison Avec Des Composés Similaires
- Dronedarone Impurity A
- Dronedarone Impurity B
- Amiodarone
Comparison: Dronedarone Impurity 1 is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. Unlike amiodarone, dronedarone and its impurities lack iodine moieties, reducing the risk of thyroid-related side effects. Additionally, Dronedarone Impurity 1 has a distinct methanesulfonamide group, which influences its chemical reactivity and interactions .
Propriétés
Numéro CAS |
141626-26-8 |
|---|---|
Formule moléculaire |
C26H34N2O3 |
Poids moléculaire |
422.57 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


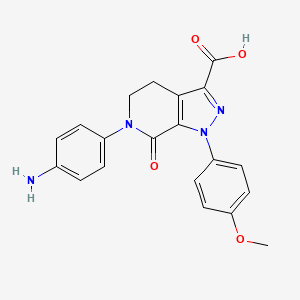

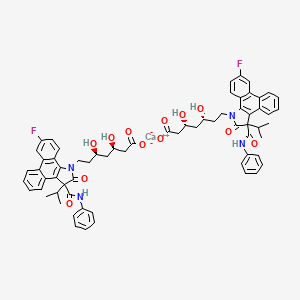



![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
